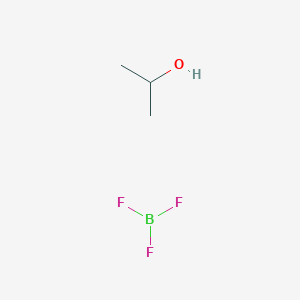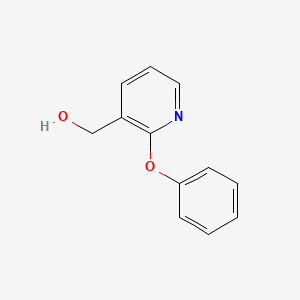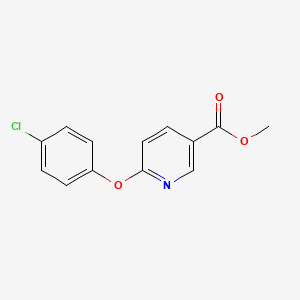
6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% (6-CPNME) is a white powder with a molecular weight of 236.63 g/mol. It belongs to the class of phenoxyacetic acid derivatives and is a potent inhibitor of acetylcholinesterase (AChE). 6-CPNME has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as an inhibitor of AChE in a variety of biochemical and physiological studies. It has also been used to study the effects of acetylcholine on the nervous system, as well as to study the mechanism of action of AChE inhibitors.
Mechanism of Action
Target of Action
The primary target of 6-(4-Chloro-phenoxy)-nicotinic acid methyl ester is likely to be similar to other phenoxy herbicides, which act by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins are essential regulators for many aspects of plant growth and development .
Mode of Action
The compound’s mode of action is believed to be similar to that of other phenoxy herbicides. These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants . This “growing to death” phenomenon selectively kills broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The affected biochemical pathways are likely to be those regulated by auxin hormones. Auxin homeostasis includes de novo IAA biosynthesis, degradation of IAA, and conjugation/de-conjugation of IAA with sugars or amino acids . The compound may disrupt these pathways, leading to uncontrolled growth and eventual death of the plant .
Pharmacokinetics
It is known that auxin herbicides retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ . This suggests that the compound may be absorbed and distributed throughout the plant, metabolized to produce the active compound, and eventually excreted.
Result of Action
The result of the compound’s action is the selective killing of broad-leaf weeds. By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these plants, leading to their death . This allows crops to grow with reduced competition from weeds .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments is that it is a potent inhibitor of AChE and can be used to study the effects of acetylcholine on the nervous system. However, there are some limitations to using 6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% are numerous. It has been used in the study of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, it has been used to study the effects of acetylcholine on the nervous system and to study the mechanism of action of AChE inhibitors. Furthermore, it has been used to study the effects of drugs on the nervous system and to study the mechanism of action of drugs. Finally, it could be used to develop new drugs and treatments for neurological disorders.
Synthesis Methods
6-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% can be synthesized by reacting 4-chloro-phenoxyacetic acid with methyl ester. This reaction is catalyzed by an acid catalyst and is carried out at a temperature of 60-90°C. The reaction is complete within 2-3 hours. The product is isolated by filtration and recrystallization.
properties
IUPAC Name |
methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPFPSLRFFDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-chlorophenoxyl)nicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)
![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)
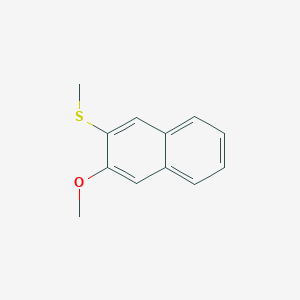



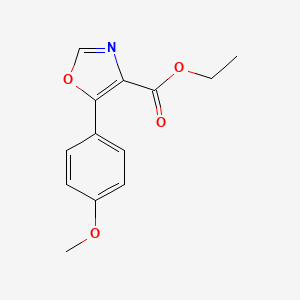
![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)
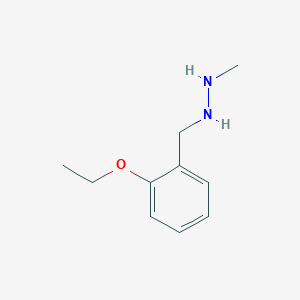
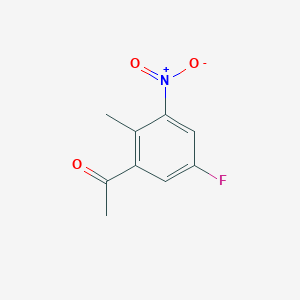
![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)
